Chlorhydrate de 1-(p-tolyl)cyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

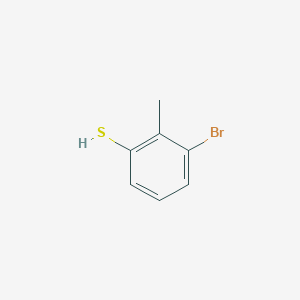

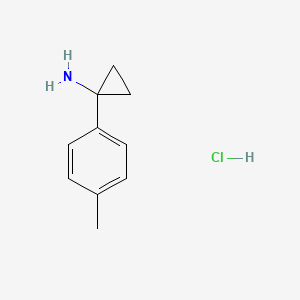

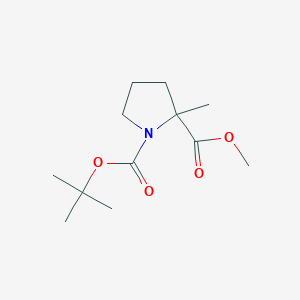

1-(p-Tolyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It has a molecular weight of 183.68 g/mol and is used in various fields of research and industry. The compound is known for its unique structure, which includes a cyclopropane ring attached to a p-tolyl group and an amine group, making it a valuable intermediate in organic synthesis.

Applications De Recherche Scientifique

1-(p-Tolyl)cyclopropanamine hydrochloride is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In studies involving enzyme inhibition and receptor binding assays.

Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with neurotransmitter systems in the central nervous system .

Mode of Action

Related compounds have been shown to interact with the nmda (n-methyl-d-aspartate) subcategory of the glutamate receptor, leading to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Biochemical Pathways

Related compounds have been found to interact with the nmda receptors, which play a crucial role in controlling synaptic plasticity and memory function .

Result of Action

Related compounds have been found to have a complex spectrum of pharmacological behaviors such as analgesic, anticonvulsant, antianxiety, and antidepressant depending on the dose and the species examined .

Analyse Biochimique

Biochemical Properties

1-(p-Tolyl)cyclopropanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO). This interaction can lead to the inhibition of MAO, which affects the breakdown of neurotransmitters like serotonin and dopamine . Additionally, 1-(p-Tolyl)cyclopropanamine hydrochloride can bind to certain receptors in the brain, influencing neurotransmitter release and uptake .

Cellular Effects

1-(p-Tolyl)cyclopropanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(p-Tolyl)cyclopropanamine hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to changes in cellular metabolism, impacting processes like energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of 1-(p-Tolyl)cyclopropanamine hydrochloride involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, 1-(p-Tolyl)cyclopropanamine hydrochloride can activate or inhibit other enzymes, leading to changes in metabolic pathways and gene expression . These interactions can result in altered cellular functions and physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(p-Tolyl)cyclopropanamine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(p-Tolyl)cyclopropanamine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(p-Tolyl)cyclopropanamine hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at higher concentrations .

Metabolic Pathways

1-(p-Tolyl)cyclopropanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amine metabolism, such as monoamine oxidase and catechol-O-methyltransferase (COMT) . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in neurotransmitter synthesis and degradation . The compound’s influence on metabolic pathways can have significant implications for cellular function and overall physiological responses .

Transport and Distribution

The transport and distribution of 1-(p-Tolyl)cyclopropanamine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as the serotonin transporter (SERT) and dopamine transporter (DAT) . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and function, affecting processes like neurotransmitter release and uptake .

Subcellular Localization

The subcellular localization of 1-(p-Tolyl)cyclopropanamine hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolism . This subcellular localization can affect the compound’s efficacy and impact on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)cyclopropanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with cyclopropanone oxime, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(p-Tolyl)cyclopropanamine hydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(p-Tolyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group in 1-(p-Tolyl)cyclopropanamine hydrochloride can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: p-Tolylcyclopropanone.

Reduction: p-Tolylcyclopropanol.

Substitution: N-alkyl or N-acyl derivatives of 1-(p-Tolyl)cyclopropanamine hydrochloride.

Comparaison Avec Des Composés Similaires

1-(p-Tolyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

1-(p-Tolyl)cyclopropanol: Similar structure but with a hydroxyl group instead of an amine group.

1-(p-Tolyl)cyclopropanone: Contains a carbonyl group instead of an amine group.

1-(p-Tolyl)cyclopropylamine: Lacks the hydrochloride salt form, making it less soluble in water.

The uniqueness of 1-(p-Tolyl)cyclopropanamine hydrochloride lies in its combination of the cyclopropane ring and the amine group, which provides distinct reactivity and applications in various fields .

Propriétés

IUPAC Name |

1-(4-methylphenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUXYGZNOWNHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134834-95-9 |

Source

|

| Record name | 1-(4-methylphenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)